5,6-Dimethoxy-4-methylnaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-4-methylnaphthalen-1-ol is a naphthalene derivative characterized by the presence of methoxy groups at the 5th and 6th positions and a methyl group at the 4th position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-4-methylnaphthalen-1-ol typically involves the methoxylation of a naphthalene precursor. One common method includes the use of organolithium reagents to introduce the methoxy groups at the desired positions . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures maintained at low levels to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-4-methylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products Formed
Scientific Research Applications
5,6-Dimethoxy-4-methylnaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Research explores its potential use in developing new pharmaceuticals with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,6-Dimethoxy-4-methylnaphthalen-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
4-Methylnaphthalen-1-ol: Similar in structure but lacks the methoxy groups at the 5th and 6th positions.
5-Methylnaphthalen-1-ol: Another similar compound with a methyl group at the 5th position instead of the 4th.
Uniqueness
5,6-Dimethoxy-4-methylnaphthalen-1-ol is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5,6-dimethoxy-4-methylnaphthalen-1-ol |
InChI |
InChI=1S/C13H14O3/c1-8-4-6-10(14)9-5-7-11(15-2)13(16-3)12(8)9/h4-7,14H,1-3H3 |
InChI Key |
LAOLONPCGNUDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C=CC(=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.